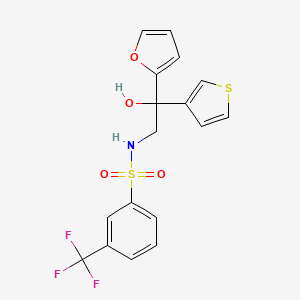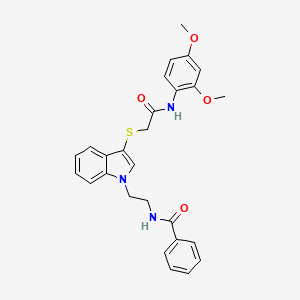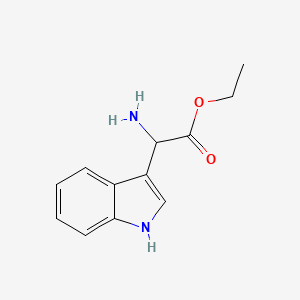![molecular formula C20H18N4O B2398223 [1,1'-Biphenyl]-4-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2176338-47-7](/img/structure/B2398223.png)
[1,1'-Biphenyl]-4-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1,1’-Biphenyl]-4-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” is a chemical compound that is part of a series of 2-aryl-3-(pyrimidine-2-ylamino)imidazo[1,2-a]pyrimidine derivatives . These compounds are synthesized through a one-pot reaction of aromatic ketones and 2-aminopyrimidine .
Synthesis Analysis
The synthesis of these compounds involves a one-pot reaction of aromatic ketones and 2-aminopyrimidine . This reaction is performed in the presence of I2 and DMSO . The derivatives of the 3-amine compound are then reacted with propargyl bromide to yield 2-phenyl-N-(prop-2-yn-1-yl)-N-(pyrimidine-2-yl) derivatives of imidazo/pyrimidine rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a one-pot reaction of aromatic ketones and 2-aminopyrimidine . This is followed by a reaction with propargyl bromide to yield the final product .Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Applications
Research into the synthesis of pyrimidine-azetidinone analogues has led to the discovery of compounds with significant antimicrobial and in vitro antituberculosis activity. These compounds, including variations of "[1,1'-Biphenyl]-4-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone," have been tested against a range of bacterial and fungal strains, demonstrating their potential to design further antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Imaging Applications in Parkinson's Disease
The synthesis of specific analogues of this compound has been explored for imaging applications, particularly for the visualization of LRRK2 enzyme activity in Parkinson's disease using positron emission tomography (PET). This research highlights the compound's potential in aiding the diagnosis and monitoring of Parkinson's disease progress (Wang et al., 2017).
Cancer Research
In the realm of cancer research, derivatives of "this compound" have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds have shown promising results in inhibiting cell growth and inducing apoptosis, indicating potential applications in cancer therapy (Bakr & Mehany, 2016).
Anticancer Activity and p53 Activation
Further studies have designed and synthesized anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates, showing significant anticancer activity in cervical cancer cells. These conjugates have been found to activate p53, a key tumor suppressor protein, suggesting a novel approach to cancer treatment by targeting p53-mediated pathways (Kamal et al., 2012).
Novel Synthetic Pathways and Chemical Investigations
Research into novel synthetic pathways has led to the development of new chemical entities based on the core structure of "this compound," expanding the compound's applications beyond biomedical research. This includes the exploration of its properties in the synthesis of complex molecules with potential applications in materials science and drug development (Pokhodylo et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
(4-phenylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c25-19(24-13-18(14-24)23-20-21-11-4-12-22-20)17-9-7-16(8-10-17)15-5-2-1-3-6-15/h1-12,18H,13-14H2,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWFYFRFJLHCJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NC4=NC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2398143.png)
![3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2398144.png)
![1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2398145.png)
![4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2398148.png)

![4-(5-{[Cyano(3-ethylphenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)benzonitrile](/img/structure/B2398151.png)



![5-Bromo-1-(cyclopropylcarbonyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}indoline](/img/structure/B2398159.png)
![5-Chloro-7-methylimidazo[1,2-a]pyridine](/img/structure/B2398162.png)
